Atipamezole
Overview
Description
Atipamezole is a synthetic α2 adrenoceptor antagonist used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . It has also been researched as a potential anti-Parkinsonian drug for humans .
Synthesis Analysis
A simplified and shorter method for synthesizing Atipamezole has been developed, which simplifies and shortens the process, enabling the preparation of new analogs and characterization of their synthetic intermediates .Chemical Reactions Analysis
Atipamezole is an alpha-adrenoceptor antagonist with high affinity and selectivity for the alpha 2-receptor . The alpha2-adrenoceptor antagonist atipamezole was a potent inhibitor of aldosterone release .Physical And Chemical Properties Analysis
Atipamezole has a molecular formula of C14H16N2 and a molecular weight of 212.29 . It has a density of 1.1±0.1 g/cm3, a boiling point of 367.1±11.0 °C at 760 mmHg, and a flash point of 178.0±5.7 °C .Scientific Research Applications
Summary of the Application
Atipamezole is primarily used in veterinary medicine to reverse the effects of the sedative dexmedetomidine and its racemic mixture, medetomidine . It can also be used to reverse the related sedative xylazine .
Results or Outcomes
Atipamezole has a very quick onset, usually waking an animal up within 5 to 10 minutes . While it reverses both the sedative and analgesic (pain-relieving) effects of dexmedetomidine, atipamezole may not entirely reverse the cardiovascular depression that dexmedetomidine causes .
2. Reversal of Cardiovascular Changes Induced by High-Dose Medetomidine in Cats
Summary of the Application
Atipamezole is used to reverse cardiovascular changes induced by high-dose medetomidine in cats undergoing sedation for semen collection .
Methods of Application or Experimental Procedures
In this study, echocardiography was used to assess the cardiovascular changes after medetomidine administration. Different parameters were measured during sedation and after reversal with atipamezole .
3. Non-Selective Inhibitor of P450 Enzymes
Summary of the Application
Atipamezole is evaluated as a non-selective inhibitor of P450 enzymes, which are a group of enzymes responsible for drug metabolism in the body . This study compares Atipamezole with 1-aminobenzotriazole (ABT), a known P450 enzyme non-selective inactivator .
Methods of Application or Experimental Procedures
Inhibition toward seven major human CYP450 isoform was determined for atipamezole and ABT in human, rat, and dog liver microsomes for the direct and time-dependent inhibition potentials . The in vivo utility of atipamezole was assessed by co-dosing with diclofenac in rats .
Results or Outcomes
Atipamezole showed more effective inhibition to CYP2C9 mediated diclofenac hydroxylation in human and animal liver microsomes than that of ABT . At 30 mg/kg via oral, atipamezole enhanced the AUC (Area Under the Curve) of diclofenac by 13.1-fold and the Cmax (maximum serum concentration) by 5.6-fold . As a reversible pan-CYP inhibitor, atipamezole showed less species difference than ABT . It provides a better and easier to use alternative to ABT for ADME (Absorption, Distribution, Metabolism, and Excretion) optimization and elucidating mechanistic drug metabolism or toxicity studies .
4. Recovery from Sedation-Anesthesia Induced by α2-Adrenoceptor Agonists
Summary of the Application
Atipamezole is commonly used to recover animals from sedation-anesthesia induced by α2-adrenoceptor agonists .
Results or Outcomes
Atipamezole has a very quick onset, usually waking an animal up within 5 to 10 minutes . While it reverses both the sedative and analgesic (pain-relieving) effects of dexmedetomidine, atipamezole may not entirely reverse the cardiovascular depression that dexmedetomidine causes .
Safety And Hazards
properties
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPZIDYAHLZDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049135 | |
Record name | Atipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atipamezole | |
CAS RN |
104054-27-5 | |
Record name | Atipamezole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atipamezole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atipamezole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATIPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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